N,N-diethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine
Description
N-[2-(DIETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a quinoline ring substituted with a nitro group and an amino group linked to a diethylaminoethyl chain. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
Molecular Formula |
C15H20N4O2 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N',N'-diethyl-N-(5-nitroquinolin-8-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-3-18(4-2)11-10-16-13-7-8-14(19(20)21)12-6-5-9-17-15(12)13/h5-9,16H,3-4,10-11H2,1-2H3 |
InChI Key |
HPGMIDPWVXMOBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE typically involves multi-step organic reactions. One common method includes the nitration of quinoline to introduce the nitro group, followed by the substitution of the amino group and the attachment of the diethylaminoethyl chain. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-[2-(DIETHYLAMINO)ETHYL]-5-AMINOQUINOLIN-8-AMINE .
Scientific Research Applications
N-[2-(DIETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(DIETHYLAMINO)ETHYL]ACRYLAMIDE
- N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE
- N-[2-(DIETHYLAMINO)ETHYL]HEXADECANAMIDE
Uniqueness
N-[2-(DIETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE is unique due to its quinoline core structure combined with a nitro group and a diethylaminoethyl chain. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
